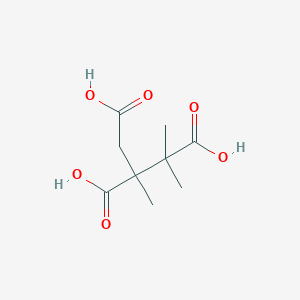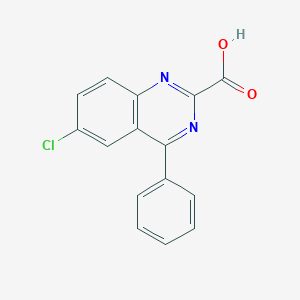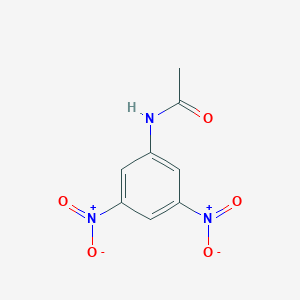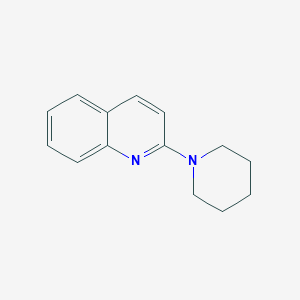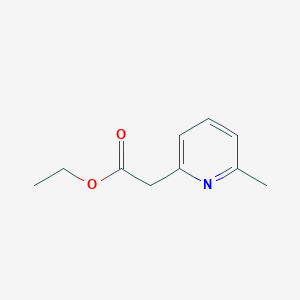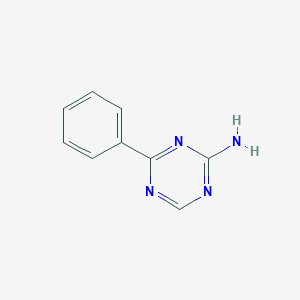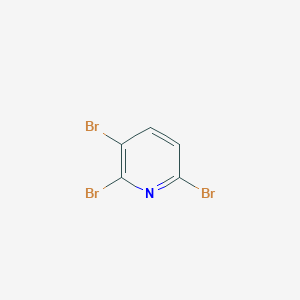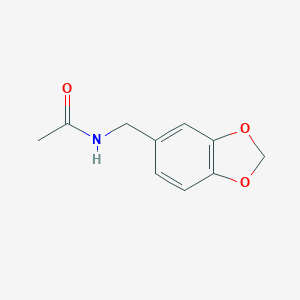
N-(1,3-benzodioxol-5-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)acetamide, commonly known as MDMA, is a synthetic psychoactive drug that alters mood and perception. It is classified as a Schedule I drug by the United States Drug Enforcement Administration due to its high potential for abuse and lack of accepted medical use. Despite its illegal status, MDMA has been the subject of extensive scientific research due to its potential therapeutic benefits.
Mécanisme D'action
MDMA acts primarily on the serotonin system by increasing the release of serotonin from neurons and inhibiting its reuptake. This leads to an increase in serotonin levels in the brain, which is thought to be responsible for the drug's mood-altering effects. MDMA also affects other neurotransmitter systems, including dopamine and norepinephrine, which contribute to its stimulant properties.
Effets Biochimiques Et Physiologiques
MDMA has a range of biochemical and physiological effects on the body, including increased heart rate and blood pressure, elevated body temperature, and changes in hormone levels. These effects can be dangerous, particularly in high doses or when combined with other drugs or alcohol. Long-term use of MDMA has been associated with cognitive and emotional deficits, including memory impairment and mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
MDMA has several advantages for use in laboratory experiments, including its ability to produce consistent and predictable effects on the brain and behavior. However, its illegal status and potential for abuse make it difficult to obtain and use in research. Additionally, ethical considerations must be taken into account when studying the effects of MDMA on humans.
Orientations Futures
Future research on MDMA is likely to focus on its potential therapeutic uses, particularly in the treatment of PTSD and other mental health conditions. Additional studies are needed to better understand the long-term effects of MDMA use and to develop safe and effective dosing protocols. New methods for synthesizing MDMA may also be developed to improve its availability for research purposes.
Applications De Recherche Scientifique
MDMA has been studied for its potential use in treating a variety of mental health conditions, including post-traumatic stress disorder (PTSD), anxiety, and depression. Clinical trials have shown promising results, with some studies reporting significant improvements in symptoms following MDMA-assisted psychotherapy sessions. MDMA is thought to work by increasing the release of serotonin, a neurotransmitter that regulates mood, and promoting feelings of empathy and connectedness.
Propriétés
Numéro CAS |
59682-83-6 |
|---|---|
Nom du produit |
N-(1,3-benzodioxol-5-ylmethyl)acetamide |
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
193.2 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)acetamide |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-5-8-2-3-9-10(4-8)14-6-13-9/h2-4H,5-6H2,1H3,(H,11,12) |
Clé InChI |
YFWYIWVJRPDXQD-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1=CC2=C(C=C1)OCO2 |
SMILES canonique |
CC(=O)NCC1=CC2=C(C=C1)OCO2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

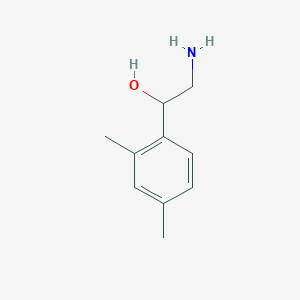

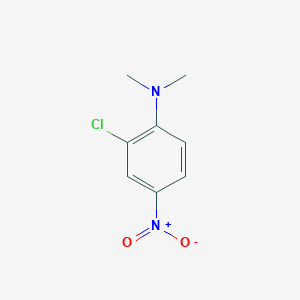
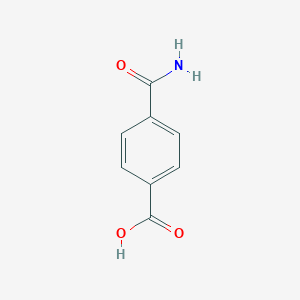
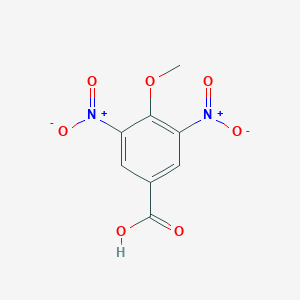
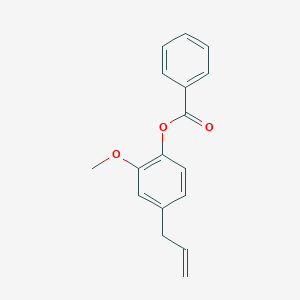
![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)
